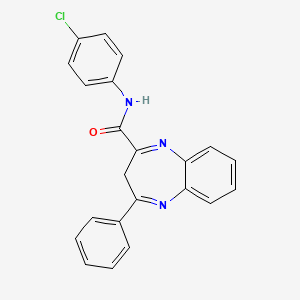
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a chlorophenyl and a phenyl group attached to the benzodiazepine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- typically involves the condensation of appropriate amines with benzodiazepine precursors. One common method includes the reaction of 4-chloroaniline with benzoyl chloride to form N-(4-chlorophenyl)benzamide. This intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to yield the desired benzodiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography are often employed to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Introduction of halogen or nitro groups.
科学的研究の応用
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, particularly in the central nervous system.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- involves its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is crucial for its anxiolytic and sedative properties.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3H-1,5-Benzodiazepine-2-carboxamide, N-(4-chlorophenyl)-4-phenyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the chlorophenyl and phenyl groups can influence its binding affinity and selectivity for GABA receptors, potentially leading to different therapeutic effects and side effect profiles.
特性
CAS番号 |
385383-28-8 |
|---|---|
分子式 |
C22H16ClN3O |
分子量 |
373.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-phenyl-3H-1,5-benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3O/c23-16-10-12-17(13-11-16)24-22(27)21-14-20(15-6-2-1-3-7-15)25-18-8-4-5-9-19(18)26-21/h1-13H,14H2,(H,24,27) |
InChIキー |
HFGGDKHXBJPSRD-UHFFFAOYSA-N |
正規SMILES |
C1C(=NC2=CC=CC=C2N=C1C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)
![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)
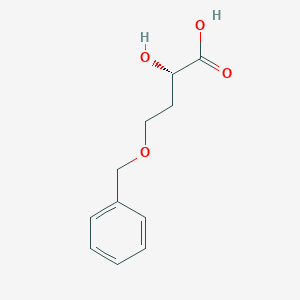

![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
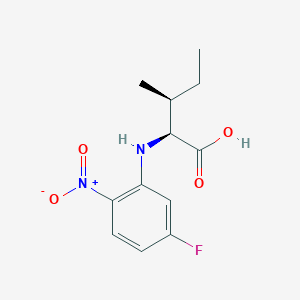
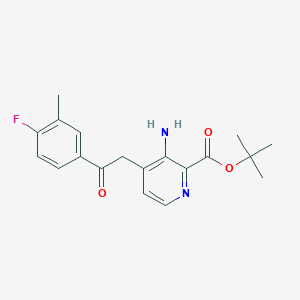
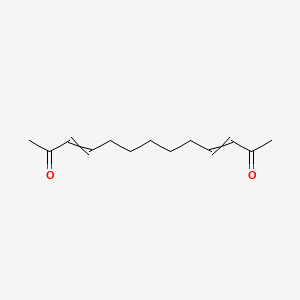
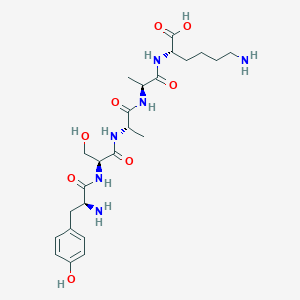
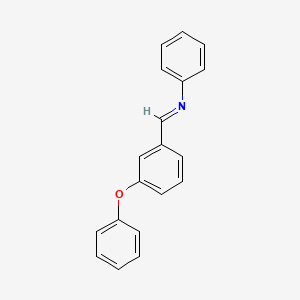

![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
